molecular formula C7H6BrNOS B13606973 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile

Cat. No.: B13606973
M. Wt: 232.10 g/mol
InChI Key: BCVSPEAGNHRGDF-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is a β-hydroxy nitrile derivative featuring a brominated thiophene ring. The compound’s structure consists of a propanenitrile backbone substituted at the 3-position with a hydroxyl group and a 5-bromo-thiophen-2-yl moiety. Bromine’s electron-withdrawing nature and steric bulk likely influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C7H6BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3H2

InChI Key

BCVSPEAGNHRGDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Cu-catalyzed Ullmann coupling reaction, which is used to introduce the bromine atom at the 5-position of the thiophene ring . The subsequent steps involve the formation of the hydroxypropanenitrile moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of environmentally friendly catalysts and solvents is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Heterocyclic Substituents: The benzo[b]thiophene derivatives () exhibit fused aromatic systems, increasing molecular rigidity compared to the monocyclic thiophene in the target compound. This likely elevates melting points and reduces solubility in polar solvents . Electron-Withdrawing Groups: Bromine in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs. For instance, the 5-bromo substitution on thiophene could direct regioselectivity in further reactions (e.g., cross-coupling).

Synthesis and Yields: The benzo[b]thiophene derivatives () were synthesized via chemoenzymatic routes with yields ranging from 41% to 87%. The lower yield of the thiazole derivative (41%) suggests steric or electronic challenges during synthesis . No synthesis data are available for the bromophenyl or amino-substituted analogs (), limiting direct comparisons.

Characterization :

  • All compounds in were validated via ¹H/¹³C NMR and HPLC, confirming stereochemical purity (e.g., enantiomeric excess values for β-hydroxy nitriles) .
  • Absence of melting point data for most compounds complicates comparisons of crystallinity or thermal stability.

Potential Applications: β-Hydroxy nitriles are precursors to pharmaceuticals and agrochemicals. The bromothiophene moiety in the target compound may confer unique bioactivity, as brominated heterocycles are common in drug discovery. The amino-substituted analog () could serve as a chiral building block for asymmetric synthesis .

Biological Activity

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings.

Chemical Characteristics

Molecular Formula : C7_7H6_6BrNOS
Molecular Weight : 232.10 g/mol
IUPAC Name : 3-(5-bromothiophen-2-yl)-3-hydroxypropanenitrile
SMILES Notation : C1=C(SC(=C1)Br)C(CC#N)O

The compound features a brominated thiophene ring linked to a hydroxypropanenitrile group, contributing to its unique chemical reactivity and biological potential.

Biological Activities

Recent investigations have highlighted several biological activities associated with 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile:

  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of various microbial strains. Studies suggest that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology.
  • Mechanism of Action : The mechanism by which 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to the modulation of various biochemical processes, including apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study utilized a disc diffusion method to assess antibacterial activity, confirming the compound's potential as a lead antimicrobial agent.

Case Study 2: Anticancer Potential

Another research effort focused on the compound's anticancer properties against human colorectal adenocarcinoma cell lines (HCT116). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic candidate for cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-BromothiopheneStructureModerate antimicrobial activity
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-oneStructureAnticancer activity in specific cell lines

The comparison illustrates that while similar compounds exhibit some biological activities, 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile shows enhanced potency in both antimicrobial and anticancer assays due to its unique structural features.

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